Trimanganese tetraoxide
Description
Structure
2D Structure
Properties
IUPAC Name |
manganese(2+);manganese(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.4O/q+2;2*+3;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOQTHCXRZUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+3].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn3O4 | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | manganese(II,III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II,III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.812 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Water or Solvent Wet Solid; Other Solid, BROWN-TO-BLACK CRYSTALLINE POWDER., Brownish-black powder. [Note: Fumes are generated whenever manganese oxides are heated strongly in air.] | |
| Record name | Manganese oxide (Mn3O4) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Manganese tetroxide (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |
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Solubility |
Solubility in water: none, Insoluble | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Manganese tetroxide (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
4.8 g/cm³, 4.88 | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Manganese tetroxide (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Pressure |
0 mmHg (approx) | |
| Record name | Manganese tetroxide (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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CAS No. |
1317-35-7 | |
| Record name | Manganese oxide (Mn3O4) | |
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| Record name | Trimanganese tetraoxide | |
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| Record name | MANGANOMANGANIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70N6PQL9JS | |
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| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Manganese oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/OPDA818.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
1564 °C, 2847 °F | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Manganese tetroxide (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Advanced Synthesis Methodologies for Trimanganese Tetraoxide
Physical and Chemical Properties
Trimanganese tetraoxide is a stable, brownish-black powder that is insoluble in water. google.com It possesses a tetragonal spinel crystal structure, a key determinant of its properties. nih.gov A notable characteristic is its magnetic behavior; it is paramagnetic at room temperature and becomes ferrimagnetic at temperatures below 41-43 K. nih.gov
| Property | Value |
| Molecular Formula | Mn₃O₄ |
| Molar Mass | 228.812 g/mol google.com |
| Appearance | Brownish-black powder google.com |
| Density | 4.88 g/cm³ google.com |
| Melting Point | 1567 °C (2853 °F) wikipedia.org |
| Crystal Structure | Tetragonal Spinel nih.gov |
| Solubility in water | Insoluble google.com |
This table provides a summary of the key physical and chemical properties of this compound.
Synthesis Methodologies
A variety of methods have been developed to synthesize this compound, particularly in its nanoparticle form, to control its size, shape, and surface area, which in turn influence its performance in different applications. Common synthesis routes include:
Co-precipitation: This widely used method involves the precipitation of manganese hydroxide (B78521) from a manganese salt solution, followed by oxidation. nih.govresearchgate.net It is a relatively simple and cost-effective technique for producing Mn₃O₄ nanoparticles. researchgate.net
Hydrothermal/Solvothermal Synthesis: These methods involve carrying out the chemical reaction in a sealed vessel at elevated temperatures and pressures. researchgate.net They allow for good control over the crystallinity and morphology of the resulting nanoparticles.
Thermal Decomposition: This method involves the heating of a manganese precursor, such as manganese carbonate or manganese nitrate, at high temperatures in air. wikipedia.org The final properties of the Mn₃O₄ depend on the precursor and the calcination temperature.
Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then gels to form a solid network. This method can produce highly pure and homogeneous nanoparticles. researchgate.net
High-Energy Milling: This top-down approach involves the mechanical grinding of manganese ore to produce nanoparticles. mdpi.com
| Synthesis Method | Description | Advantages | Disadvantages |
| Co-precipitation | Precipitation of manganese hydroxide followed by oxidation. nih.govresearchgate.net | Simple, cost-effective, good for nanoparticle synthesis. researchgate.net | Can be difficult to control particle size and morphology precisely. |
| Hydrothermal | Reaction in a sealed vessel at high temperature and pressure. researchgate.net | Good control over crystallinity and morphology. | Requires specialized equipment, can be energy-intensive. |
| Thermal Decomposition | Heating of a manganese precursor at high temperatures. wikipedia.org | Can produce crystalline materials. | High temperatures required, potential for particle agglomeration. |
| Sol-Gel | Formation of a sol-gel network. researchgate.net | High purity and homogeneity. | Can be a multi-step process, precursors may be expensive. |
| High-Energy Milling | Mechanical grinding of bulk material. mdpi.com | Can be used with natural ores. | Can introduce impurities, may not be suitable for all morphologies. |
This interactive table compares different synthesis methodologies for this compound.
Applications of this compound
The unique properties of this compound have led to its investigation and application in several key technological areas.
Catalysis
This compound has demonstrated significant catalytic activity in a range of chemical reactions. wikipedia.org Its effectiveness as a catalyst is often attributed to the presence of mixed valence states of manganese (Mn²⁺ and Mn³⁺) and its ability to facilitate redox reactions. It has been studied for the oxidation of various organic pollutants, such as phenols and dyes, making it a promising material for water treatment applications. researchgate.net Furthermore, it shows potential as a catalyst for the oxidation of carbon monoxide and methane, which is relevant for environmental pollution control. wikipedia.org Research has also explored its use in the catalytic combustion of organic compounds. wikipedia.org
Energy Storage
The field of energy storage has emerged as a major area of application for this compound. It is being investigated as a high-potential electrode material for both lithium-ion batteries and supercapacitors. nih.govresearchgate.net In lithium-ion batteries, Mn₃O₄ is attractive due to its high theoretical capacity. researchgate.net For supercapacitors, which require materials with high capacitance for rapid charge and discharge cycles, Mn₃O₄ nanoparticles have shown promising performance. researchgate.net The development of nanostructured Mn₃O₄, often in composite form with carbon-based materials, is a key strategy to enhance its electrical conductivity and cycling stability in these energy storage devices.
Environmental Remediation
This compound plays a role in environmental remediation, primarily through its catalytic and adsorptive properties. It can be used to degrade a variety of organic pollutants present in wastewater. researchgate.net The mechanism often involves the generation of reactive oxygen species that can break down complex organic molecules into simpler, less harmful substances. Additionally, the surface of this compound can adsorb certain contaminants from water. Research in this area is focused on developing more efficient and stable Mn₃O₄-based materials for practical environmental cleanup applications.
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Large-Scale Synthesis Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound (Mn₃O₄) nanomaterials presents distinct challenges that necessitate the development of robust and efficient methodologies. A key objective is to maintain the unique properties of the nanocrystals, which are often size- and shape-dependent, while increasing production volume.
One notable approach to scalable synthesis involves the thermal decomposition of organometallic precursors in the presence of specific surfactants. For instance, a method utilizing the thermal decomposition of manganese(II) acetylacetonate (B107027) has proven effective for producing ultrathin Mn₃O₄ nanoplates in significant quantities. In a single batch reaction using 20 mmol of the manganese precursor, researchers have successfully synthesized 3.8 grams of manganese oxide nanoplates. scispace.com This method's scalability is attributed to the careful selection of a strongly binding surfactant, 2,3-dihydroxynaphthalene, which directs the two-dimensional growth of the nanocrystals. scispace.com
Solvent-free, solid-state synthesis is another promising strategy for large-scale production, particularly for creating composites. acs.org This method is advantageous due to its simplicity and suitability for industrial applications. acs.org By combining nickel-doped α-MnO₂ with reduced graphene oxides through a solid-state reaction, researchers have produced composite materials that can be scaled up effectively. acs.org Furthermore, facile methods using common and inexpensive carboxylic acids as regulators have been developed to produce size-tunable manganese oxide nanomaterials on a large scale, demonstrating precise control over particle dimensions. rsc.org
Morphology-Controlled Synthesis of this compound Nanocrystals
The functionality of this compound in various applications is highly dependent on its crystalline structure and morphology. d-nb.info Consequently, significant research has been dedicated to developing methods for the controlled synthesis of Mn₃O₄ nanocrystals with specific shapes, such as nanoplates, nanowires, and spheres.
Synthesis of Nanoplates, Nanowires, and Spherical Nanocrystals
Diverse morphologies of Mn₃O₄ nanocrystals are accessible through various synthetic routes, often employing hydrothermal or solvothermal techniques.
Nanoplates: Ultrathin Mn₃O₄ nanoplates with a thickness of approximately 1 nm can be synthesized via the thermal decomposition of manganese(II) acetylacetonate. The key to achieving this lamellar structure is the use of 2,3-dihydroxynaphthalene, which acts as both a strongly binding surfactant and a structure-directing agent, promoting two-dimensional growth. scispace.com The width of these nanoplates can be controlled, ranging from 8 to 70 nm, by using different coordinating solvents. scispace.com
Nanowires: Hydrothermal methods are commonly used to produce one-dimensional nanostructures like nanowires. For example, γ-MnO₂ nanowires can be prepared by heating a solution of manganese sulfate (B86663) (MnSO₄) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) at 90°C for 24 hours. scispace.com While this example yields MnO₂, similar hydrothermal strategies are adapted for Mn₃O₄ synthesis.
Spherical Nanocrystals: Quasi-spherical Mn₃O₄ nanocrystals are often obtained when specific surfactants are used as templates. For instance, employing poly(vinylpyrrolidone) (PVP) or poly(ethylene oxide)-poly(propylene oxide) (P123) can lead to the formation of sphere-like crystallites due to large-scale agglomeration that disrupts the formation of other morphologies like octahedra. d-nb.infosciopen.com The use of a high percentage of certain templates, such as Pebax 2533, increases the viscosity of the reaction mixture, which also results in the formation of spherical nano-compounds. nih.gov
Influence of Precursors and Reaction Parameters on Morphology
The final morphology of Mn₃O₄ nanocrystals is dictated by a delicate interplay of various synthesis parameters, including the choice of manganese precursor, surfactants, reaction temperature, and time.
Precursors: The selection of the manganese source significantly influences the resulting nanostructure. Changing the manganese precursor can alter the crystal morphology, leading to the formation of different shapes. d-nb.info For example, using a Mn-oleate complex can produce a mixture of nanorods and polyhedra. d-nb.info
Reaction Temperature: Temperature is a critical factor in controlling the shape and crystallinity of the nanoparticles. sciopen.combohrium.com Higher reaction temperatures, such as 150°C, have been shown to facilitate the formation of well-defined octahedral morphologies when combined with appropriate surfactants. d-nb.infosciopen.com In contrast, lower temperatures may result in different or less-defined shapes. ulaval.ca
Reaction Time: The duration of the synthesis process affects the size of the nanocrystals. For octahedral Mn₃O₄ crystallites, the average size was observed to increase from 152 nm to 390 nm as the reaction time was extended from 8 hours to 24 hours. d-nb.info
Surfactants: Surfactants play a crucial role as templates or capping agents to direct crystal growth. A mixture of cetyltrimethylammonium bromide (CTAB) and poly(vinylpyrrolidone) (PVP) has been effective in creating well-defined octahedral nanocrystals. d-nb.info However, using PVP or P123 alone tends to result in quasi-spherical particles. d-nb.infosciopen.com The concentration of the templating agent can also be a determining factor; for instance, a low weight percentage of Pebax 2533 yields cubic/octahedral shapes, while a high percentage leads to spherical particles. nih.gov
Table 1: Influence of Reaction Parameters on Mn₃O₄ Morphology
| Parameter | Variation | Resulting Morphology | Source(s) |
| Surfactant | CTAB/PVP Mixture | Well-defined Octahedra | d-nb.infosciopen.com |
| PVP or P123 | Quasi-spherical | d-nb.infosciopen.com | |
| Low % Pebax 2533 | Cubic/Octahedral | nih.gov | |
| High % Pebax 2533 | Spherical | nih.gov | |
| Temperature | 150 °C (with CTAB/PVP) | Well-defined Octahedra | d-nb.infosciopen.com |
| Time | 8 hours | 152 nm Octahedra | d-nb.info |
| 16 hours | 238 nm Octahedra | d-nb.info | |
| 24 hours | 390 nm Octahedra | d-nb.info | |
| Precursor | Mn-oleate complex | Mixture of Nanorods and Polyhedra | d-nb.info |
Doping and Composite Formation Strategies for Enhanced Functionality
To improve the intrinsic properties of this compound and expand its applicability, researchers employ strategies such as heteroatom doping and the formation of composites with carbonaceous materials. These modifications can enhance electrical conductivity, structural stability, and electrochemical performance. mdpi.combohrium.com
Heteroatom Doping Effects on this compound
Doping involves introducing foreign atoms (heteroatoms) into the Mn₃O₄ crystal lattice. This can induce changes in the electronic structure, create defects, and improve material properties.
Cation Doping: Doping with metal cations like iron (Fe) and nickel (Ni) has been shown to enhance the catalytic and electrochemical properties of manganese oxides. bohrium.comrsc.org For instance, doping with 12 mol% of Fe into α-Mn₂O₃ resulted in higher catalytic activity for soot combustion compared to the pure material. rsc.org This improvement is attributed to an increased specific surface area and an enhanced oxygen release rate. rsc.org In lithium manganese oxide (LMO) systems, doping with aluminum or nickel can help stabilize the structure and suppress issues like manganese dissolution. bohrium.com
Anion Doping: Anions have also been used as dopants to stabilize the structure of manganese oxides. Doping with elements like fluorine or sulfur can prevent structural distortions (like the Jahn-Teller effect) and reduce manganese dissolution, thereby improving the material's cycling stability in battery applications. bohrium.com
Mechanism of Enhancement: Heteroatom doping can expand the unit cell of the manganese oxide, which improves ion transport pathways. mdpi.com It can also induce a redistribution of charge, which promotes electron migration. mdpi.com These structural and electronic modifications can lead to increased electrochemical active sites and accelerated reaction kinetics. mdpi.com
Table 2: Effects of Heteroatom Doping on Manganese Oxides
| Dopant | Host Material | Doping Effect | Source(s) |
| Iron (Fe) | α-Mn₂O₃ | Increased specific surface area, improved oxygen release rate, enhanced catalytic activity. | rsc.org |
| Nickel (Ni) | Lithium Manganese Oxide (LMO) | Suppresses structural instability and manganese dissolution. | bohrium.com |
| Aluminum (Al) | Lithium Manganese Oxide (LMO) | Stabilizes the structure, but amount must be controlled to allow Li+ insertion/deintercalation. | bohrium.com |
| Fluorine (F) | Lithium Manganese Oxide (LMO) | Increases the amount of electrochemically active Mn³⁺, improves initial capacity. | bohrium.com |
| Sulfur (S) | Lithium Manganese Oxide (LMO) | Prevents Jahn-Teller distortion, reduces manganese dissolution. | bohrium.com |
Integration with Carbonaceous Materials (e.g., Graphene, Carbon Nanotubes)
Creating composites by integrating Mn₃O₄ with highly conductive carbonaceous materials like graphene and carbon nanotubes (CNTs) is a widely used strategy to overcome the low electrical conductivity of manganese oxides. acs.orgmdpi.com
Graphene Composites: Graphene nanosheets provide a conductive support and a large surface area for the deposition of nanostructured manganese oxides. mdpi.com The resulting Mn₃O₄/graphene composites exhibit excellent interfacial contact, which significantly enhances properties like specific capacitance in supercapacitors. mdpi.com A solid-state synthesis method has been successfully used to combine nickel-doped α-MnO₂ nanoparticles with reduced graphene oxide (RGO), creating a highly stable composite anode for lithium-ion batteries. acs.org This composite structure helps mitigate the volume expansion of the active material during charge-discharge cycles. acs.org
Ternary Composites: Efforts have also been made to combine Mn₃O₄ with both graphene and CNTs to form ternary composites. mdpi.comacs.org These hybrid materials leverage the synergistic effects of all components, leading to even higher specific capacitance and better cycle life compared to the individual components or binary composites. mdpi.comacs.org
Advanced Characterization Techniques in Trimanganese Tetraoxide Research
Structural and Crystalline Analysis
The arrangement of atoms and the crystalline nature of trimanganese tetraoxide are fundamental to its properties. Techniques that probe this aspect are therefore indispensable in its research.
X-ray Diffraction (XRD) and Phase Identification
X-ray diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and determining the structural parameters of materials. In the context of this compound, XRD is instrumental in confirming the formation of the desired hausmannite structure and assessing its purity. uitm.edu.myresearchgate.net
The diffraction pattern of a crystalline material is a unique fingerprint. For this compound, which typically crystallizes in a tetragonal structure (space group I4₁/amd), XRD analysis reveals a series of diffraction peaks at specific 2θ angles. uitm.edu.my These peaks correspond to the different crystallographic planes within the material. For instance, prominent peaks for the hausmannite phase of Mn₃O₄ are often observed at 2θ values corresponding to the (112), (200), (103), (211), (004), (220), (105), (303), (321), and (314) planes. uitm.edu.my
The analysis of XRD data allows for the calculation of important parameters such as lattice constants (a and c), crystallite size, and lattice strain. uitm.edu.my For example, studies have reported lattice parameters for the tetragonal structure of Mn₃O₄ to be approximately a = 5.75 Å and c = 9.42 Å. uitm.edu.my The crystallite size, which provides an indication of the size of the coherently scattering crystalline domains, can be estimated using the Debye-Scherrer equation. ekb.eg Research has shown that the synthesis method can influence the crystallite size, with values reported in the range of tens of nanometers. uitm.edu.mymdpi.com
Furthermore, XRD is crucial for identifying any secondary phases or impurities that may be present in the sample. uitm.edu.myresearchgate.net This is particularly important in synthesis processes where other manganese oxides, such as MnO₂ or Mn₂O₃, could potentially form. uitm.edu.myresearchgate.net By comparing the experimental diffraction pattern with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), researchers can confirm the phase purity of their this compound samples. uitm.edu.my
| Parameter | Description | Typical Values/Findings for Mn₃O₄ |
| Crystal System | The symmetry of the crystal lattice. | Tetragonal. uitm.edu.my |
| Space Group | The specific symmetry group of the crystal. | I4₁/amd. uitm.edu.my |
| Lattice Constants | The dimensions of the unit cell. | a ≈ 5.705 - 5.75 Å, c ≈ 9.42 - 9.473 Å. uitm.edu.my |
| Prominent XRD Peaks (2θ) | Characteristic diffraction angles. | ~29.34°, 31.36°, 32.68°, 36.57°, 37.99°, 44.83°, 51.03°, 56.34°, 58.97°, 64.97°. uitm.edu.my |
| Crystallite Size | Average size of crystalline domains. | Can range from ~22 nm to larger sizes depending on synthesis. uitm.edu.my |
Raman Spectroscopy and Fourier Transform Infrared Spectroscopy (FT-IR)
Vibrational spectroscopy techniques, namely Raman spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy, are powerful tools for probing the local atomic arrangements and bonding within a material. thermofisher.com They are particularly sensitive to the short-range order and can provide complementary information to the long-range order probed by XRD. polimi.it
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum reveals vibrational modes that are characteristic of the material's structure and chemical bonds. For this compound, Raman spectroscopy is highly effective in identifying the hausmannite phase and distinguishing it from other manganese oxides. researchgate.netpsu.edu The Raman spectrum of Mn₃O₄ is typically characterized by a strong, sharp peak around 650 cm⁻¹, which is attributed to the Mn-O stretching vibration of the tetrahedrally coordinated Mn²⁺ ions. psu.edu Other weaker bands at approximately 310-315 cm⁻¹ and 370 cm⁻¹ are also observed. psu.edu
FT-IR Spectroscopy , on the other hand, measures the absorption of infrared radiation by the material. thermofisher.com The resulting FT-IR spectrum also reveals the vibrational modes of the molecules. In the case of this compound, FT-IR spectra typically show characteristic absorption bands in the low-frequency region, which are associated with the Mn-O stretching and bending vibrations. researchgate.netresearchgate.net For instance, a distinctive band around 480 cm⁻¹ and another at roughly 600 cm⁻¹ are often reported for Mn₃O₄. researchgate.net These vibrational modes are sensitive to the local coordination environment of the manganese ions. nih.gov
Both Raman and FT-IR are valuable for confirming the formation of Mn₃O₄ and assessing its purity. researchgate.netresearchgate.net The positions and intensities of the vibrational bands can also be influenced by factors such as crystallite size, morphology, and the presence of defects. researchgate.net
| Technique | Key Vibrational Modes for Mn₃O₄ (cm⁻¹) | Interpretation |
| Raman Spectroscopy | ~650 (strong), ~310-315, ~370. psu.edu | Mn-O stretching vibrations, characteristic of the hausmannite structure. |
| FT-IR Spectroscopy | ~480, ~600. researchgate.net | Mn-O stretching and bending vibrations. |
Morphological and Microstructural Investigation
The external shape and internal structure of this compound particles play a crucial role in their performance, particularly in applications such as catalysis and energy storage. Electron microscopy techniques are indispensable for visualizing these features at high resolution.
Field Emission Scanning Electron Microscopy (FE-SEM)
Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that provides detailed information about the surface morphology and topography of materials. researchgate.net In the study of this compound, FE-SEM is used to observe the size, shape, and aggregation of the synthesized particles. mdpi.compsu.edu
Researchers have utilized FE-SEM to reveal a wide variety of morphologies for Mn₃O₄, including nanoparticles, nanorods, nanocubes, and more complex structures like sponge-like aggregates. ekb.egmdpi.com The morphology is often highly dependent on the synthesis method and conditions. For example, the decomposition of manganese formate (B1220265) has been shown to produce sponge-like Mn₃O₄ structures composed of nanocrystals. mdpi.com Other studies have reported the formation of cubic-shaped nanoparticles with an average size of around 100 nm. ekb.eg FE-SEM images are crucial for understanding how different synthesis parameters influence the final particle architecture. mdpi.com
High-Resolution Transmission Electron Microscopy (HR-TEM) and Selected Area Electron Diffraction (SAED)
For even more detailed microstructural analysis, High-Resolution Transmission Electron Microscopy (HR-TEM) and Selected Area Electron Diffraction (SAED) are employed. psu.edu
HR-TEM provides images with atomic-level resolution, allowing for the direct visualization of the crystal lattice. In this compound research, HR-TEM is used to observe the lattice fringes of the nanocrystals, providing direct evidence of their crystalline nature. researchgate.net The spacing between these fringes can be measured and correlated with the interplanar spacings obtained from XRD data, further confirming the crystal structure. HR-TEM is also invaluable for identifying crystal defects and the interfaces between different crystalline domains.
SAED is a technique performed within a TEM that provides crystallographic information about a selected area of the sample. The resulting diffraction pattern consists of spots or rings, which correspond to the diffraction of electrons by the crystal lattice. For a polycrystalline material like many synthesized Mn₃O₄ samples, the SAED pattern will consist of a series of concentric rings. The d-spacings calculated from these rings can be indexed to the specific crystal planes of the hausmannite structure, providing another layer of confirmation of the material's identity and crystallinity. researchgate.net For single-crystal domains, a pattern of discrete spots is observed, which can be used to determine the crystal orientation. researchgate.net
Surface and Elemental Compositional Analysis
Understanding the elemental composition and the chemical states of the elements at the surface of this compound is critical, as the surface is where many important chemical and physical processes occur.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present in the top few nanometers of a material's surface. thermofisher.comnih.gov In the study of manganese oxides, XPS is particularly useful for distinguishing between the different oxidation states of manganese (e.g., Mn²⁺, Mn³⁺, and Mn⁴⁺). researchgate.netrruff.info For this compound, which contains both Mn²⁺ and Mn³⁺ ions, XPS analysis of the Mn 2p and Mn 3s core level spectra is crucial. The binding energies and the multiplet splitting of these peaks are characteristic of the specific oxidation states. thermofisher.com For example, the magnitude of the Mn 3s multiplet splitting is a diagnostic tool to differentiate between Mn²⁺, Mn³⁺, and Mn⁴⁺. thermofisher.com
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is another powerful technique for elemental analysis, often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). polimi.itwikipedia.org EDX analysis provides the elemental composition of a selected area of the sample. researchgate.net When an electron beam interacts with the sample, it generates characteristic X-rays whose energies are unique to each element. wikipedia.org By detecting and analyzing these X-rays, an elemental spectrum is generated, showing the relative abundance of the elements present. researchgate.net In this compound research, EDX is used to confirm the presence of manganese and oxygen and to assess the elemental purity of the synthesized material. mdpi.comresearchgate.net
| Technique | Information Provided | Application to Mn₃O₄ |
| XPS | Surface elemental composition and oxidation states. thermofisher.comnih.gov | Distinguishing between Mn²⁺ and Mn³⁺ oxidation states on the surface. researchgate.netrruff.info |
| EDX/EDS | Elemental composition of a selected area. polimi.itwikipedia.org | Confirming the presence and relative abundance of Mn and O. mdpi.comresearchgate.net |
Advanced Spectroscopic and Thermal Analysis
UV-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties of this compound, particularly in its nanoparticle form. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of Mn₃O₄ nanoparticles typically exhibits characteristic absorption bands. researchgate.netresearchgate.net The position and shape of these absorption peaks can be influenced by the size, morphology, and dispersion of the nanoparticles. researchgate.net For instance, quantum confinement effects in very small nanoparticles can lead to a blue shift (a shift to shorter wavelengths) in the absorption spectrum.
Research has shown that Mn₃O₄ nanoparticles can display absorption peaks at various wavelengths, often with a broad absorption in the visible range. mdpi.comrsc.org Specific absorption maxima have been reported around 284 nm, 320 nm, and 325 nm. researchgate.netresearchgate.net These absorption features are related to the electronic transitions within the material. The analysis of the absorption spectrum can also be used to calculate the optical band gap of the material, a crucial parameter for semiconductor applications. researchgate.net
Table 3: Reported UV-Visible Absorption Peaks for Mn₃O₄ Nanoparticles
| Wavelength (nm) | Observation |
| 284 | Maximum absorption peak. researchgate.net |
| 320 | Indicates the presence of manganese oxide nanoparticles. researchgate.net |
| 325 | Maximum absorption peak. researchgate.net |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.commdpi.com TGA is used to study the thermal stability and decomposition behavior of this compound. The TGA curve for manganese oxides typically shows distinct weight loss steps at specific temperature ranges. These weight losses can be attributed to the removal of adsorbed water, the decomposition of precursor materials (if any), and the transformation between different manganese oxide phases.
For manganese oxides, TGA can reveal transformations such as the reduction of MnO₂ to Mn₂O₃ and subsequently to Mn₃O₄, or the oxidation of Mn₃O₄ at higher temperatures in an oxidizing atmosphere. For instance, a weight loss observed in the temperature range of 400-446°C can be indicative of such phase transformations. researchgate.net The analysis provides critical information about the upper temperature limits for the use of Mn₃O₄ in various applications and can also give insights into its composition. researchgate.net
Table 4: Illustrative TGA Weight Loss Events for Manganese Oxides
| Temperature Range (°C) | Weight Loss (%) | Potential Process |
| 147 - 160 | ~10 | Removal of adsorbed/interstitial water. researchgate.net |
| 400 - 446 | ~13 - 14 | Phase transformation (e.g., Mn₂O₃ to Mn₃O₄). researchgate.net |
| 680 - 940 | Variable | Transformation of Mn₂O₃ to Mn₃O₄. researchgate.net |
Note: The exact temperatures and weight loss percentages are dependent on the specific manganese oxide phase, particle size, and experimental conditions such as heating rate and atmosphere. youtube.com
Particle Size and Surface Area Measurements
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles in suspension or polymers in solution. microtrac.comnih.govusp.org It works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. usp.orgpmda.go.jp Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. microtrac.comusp.org
In the context of this compound research, DLS is frequently used to measure the hydrodynamic diameter of nanoparticles dispersed in a liquid. researchgate.net This measurement provides an average particle size and an indication of the size distribution (polydispersity index). usp.org It is a valuable tool for monitoring the size and stability of colloidal suspensions of Mn₃O₄ nanoparticles. For example, DLS analysis has been used to determine that biosynthesized Mn₃O₄ nanoparticles can have an average particle size of around 50 nm. researchgate.net It is important to note that the hydrodynamic diameter measured by DLS is typically larger than the core particle size observed by microscopy techniques like TEM, as it includes any capping or stabilizing agents on the particle surface as well as the solvent layer associated with the particle as it moves through the liquid. researchgate.net
Table 5: Example of DLS Measurement for Mn₃O₄ Nanoparticles
| Parameter | Value | Description |
| Average Hydrodynamic Diameter | ~50 nm | Represents the mean size of the particles in suspension. researchgate.net |
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area of materials. catalysis.blogoclc.org This method functions by measuring the physical adsorption of a gas, typically nitrogen, onto the surface of a dry powder at cryogenic temperatures. catalysis.bloglibretexts.org The amount of gas adsorbed at various relative pressures is analyzed using the BET equation to calculate the material's total surface area per unit of mass. catalysis.blogupi.edu
In the context of this compound research, particularly with nanoparticles, the surface area is a crucial parameter. A larger surface area often correlates with more active sites, which can enhance performance in applications like catalysis and energy storage. catalysis.blog For instance, research has shown that Mn₃O₄ nanoparticles synthesized via a precipitation method can exhibit a specific surface area of 32.147 m²/g. researchgate.net Another study employing an ion diffusion method combined with an agar (B569324) hydrogel template reported a BET surface area of 45.8 m²/g for the synthesized Mn₃O₄ nanoparticles. researchgate.net The technique involves degassing the sample to remove impurities before introducing the adsorbate gas. catalysis.bloglibretexts.org While powerful, the BET method assumes a multilayer adsorption model and provides an average surface area, which are important considerations for accurate data interpretation. catalysis.blog
Table 1: BET Surface Area of this compound in Various Studies An interactive table summarizing reported BET surface area values for Mn₃O₄ from different synthesis methods.
| Synthesis Method | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Source(s) |
| Precipitation | 32.147 | 0.175 | researchgate.net |
| Ion Diffusion with Agar Hydrogel | 45.8 | 0.20 | researchgate.net |
Magnetic Characterization Techniques
The magnetic properties of this compound, which is known to be ferrimagnetic below approximately 41-43 K, are a subject of intense scientific investigation. wikipedia.org Advanced magnetometry techniques are essential for a detailed understanding of its magnetic behavior.
Vibrating Sample Magnetometry (VSM)
Vibrating Sample Magnetometry (VSM) is a widely used technique for characterizing the magnetic properties of materials. txst.eduneliti.com The method operates by placing a sample in a uniform magnetic field and vibrating it sinusoidally. neliti.com This vibration induces an electrical signal in a set of stationary pickup coils, which is proportional to the magnetic moment of the sample. neliti.comnih.gov VSM is used to measure a material's magnetic hysteresis loop, which provides key parameters such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc). txst.edu
In the study of this compound, VSM analysis reveals its magnetic response at room temperature and as a function of an applied field. For instance, doping Mn₃O₄ with other elements like zinc can significantly alter its magnetic properties. One study on manganese-zinc doped ferrites reported a saturation magnetization of 91.5 emu/g. mdpi.comresearchgate.net Another investigation focusing on Fe₃O₄ nanoparticles, for comparison, measured a saturation magnetization of 6.205 emu/g, a coercivity of 76.05 Oe, and a retentivity of 1.099 emu/g using VSM. neliti.com This technique is versatile, capable of analyzing powders, thin films, and bulk materials over a wide range of temperatures. txst.edu
Table 2: VSM Magnetic Properties of Manganese-Based Oxide Nanoparticles An interactive table presenting magnetic properties of manganese-containing nanoparticles as determined by VSM.
| Sample | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Remanence (Mr) (emu/g) | Source(s) |
| Manganese-Zinc Doped Ferrite (MW10ZM) | 91.5 | Not Reported | Not Reported | mdpi.comresearchgate.net |
| Zinc Doped Ferrite (MW15Z) | 97.2 | Not Reported | Not Reported | mdpi.comresearchgate.net |
| Fe₃O₄ Microspheres | 6.205 | 76.05 | 1.099 | neliti.com |
Superconducting Quantum Interference Device (SQUID) Magnetometry
The Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for measuring magnetic fields and is capable of detecting extremely subtle magnetic signals. wikipedia.orgiitd.ac.in A SQUID consists of a superconducting loop containing one or two Josephson junctions, which can convert a tiny magnetic flux into a measurable voltage. iitd.ac.inuni-tuebingen.de This high sensitivity makes it ideal for studying materials with weak magnetic moments or for investigating detailed magnetic phenomena like the transition from paramagnetic to ferrimagnetic states. iitd.ac.insheffield.ac.uk
SQUID magnetometry has been instrumental in studying the magnetic structure of this compound (hausmannite). wikipedia.orgresearchgate.net Research using SQUID has confirmed the non-collinear spin structure of Mn₃O₄ at low temperatures. researchgate.net The instrument allows for high-resolution measurements over wide temperature (e.g., 2 K to 800 K) and magnetic field (up to 7 Tesla) ranges. umaine.eduutu.fiunimelb.edu.au This capability is crucial for characterizing the precise ordering temperature and observing dynamic magnetic properties, such as in single-molecule magnets and superparamagnets, through AC susceptibility measurements. unimelb.edu.au The precision of SQUID enables detailed investigation into the magnetic behavior of substituted spinel systems, like Mg₁₋ₓMnₓMn₂O₄, providing insight into the arrangement of manganese ions and their magnetic interactions. researchgate.net
Table 3: SQUID Magnetometer Specifications and Applications An interactive table detailing the capabilities of SQUID magnetometers used in materials research.
| Parameter | Typical Range/Value | Significance in Mn₃O₄ Research | Source(s) |
| Temperature Range | 2 K - 800 K | Allows for study of magnetic ordering temperature (Tₙ ≈ 41-43 K). | wikipedia.orgumaine.eduutu.fi |
| Magnetic Field Range | 0 - 7 Tesla | Enables measurement of full hysteresis loops and field-dependent magnetic transitions. | umaine.eduunimelb.edu.au |
| Sensitivity | Down to 10⁻⁷ - 10⁻⁸ emu | Crucial for detecting weak magnetic signals in doped or nanoscale Mn₃O₄. | iitd.ac.in |
| Measurement Modes | DC, AC, VSM | AC susceptibility is used to study dynamic magnetic effects. | unimelb.edu.au |
Theoretical and Computational Investigations of Trimanganese Tetraoxide
Electronic Structure and Bonding
The arrangement of electrons and the nature of chemical bonds in Mn3O4 are central to its physical and chemical characteristics. Computational methods, particularly those rooted in quantum mechanics, have been instrumental in elucidating these aspects.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of materials like trimanganese tetraoxide. The DFT+U approach is often employed to accurately describe the localized 3d electrons of manganese. In this method, the Hubbard U parameter is adjusted to account for on-site Coulombic interactions, which standard DFT functionals may not fully capture. For Mn3O4, a U-J value (where U is the on-site Coulomb interaction and J is the exchange interaction) of around 3.0 eV has been used to optimize the electronic structure description. uni-ulm.de
These calculations are typically performed using computational packages like the Vienna Ab initio Simulation Package (VASP). The exchange and correlation effects are commonly treated with the Generalized Gradient Approximation (GGA), using functionals such as the Perdew-Burke-Ernzerhof (PBE) functional. To account for van der Waals forces, corrections like the DFT-D3 method are often included. uni-ulm.de The interaction between electrons and ion cores is described using methods like the Projector Augmented Wave (PAW) method. uni-ulm.de
Structural optimizations within DFT calculations are performed until the forces on the atoms are minimized, typically to less than 0.02 eV/Å. uni-ulm.de These calculations have successfully predicted the lattice constants of Mn3O4, yielding values of a = b = 5.87 Å and c = 9.60 Å, which are in good agreement with experimental data. uni-ulm.de
Table 1: Parameters and Results from DFT Calculations for Mn3O4
| Parameter/Result | Description | Typical Value/Method |
| DFT+U | A method to treat localized d-electrons. | U-J = 3.0 eV |
| Exchange-Correlation Functional | Approximates the exchange and correlation energy. | PBE (GGA) |
| Van der Waals Correction | Accounts for long-range dispersion forces. | DFT-D3 |
| Electron-Core Interaction | Describes the interaction between valence and core electrons. | PAW method |
| Force Convergence | The threshold for stopping structural relaxation. | < 0.02 eV/Å |
| Calculated Lattice Constants | Predicted dimensions of the unit cell. | a = b = 5.87 Å, c = 9.60 Å |
Ab initio calculations, which are based on first principles without empirical parameters, have been crucial in determining the electronic configurations and oxidation states of manganese ions in Mn3O4. This compound is known to feature manganese in multiple oxidation states, specifically Mn(II) and Mn(III). aps.org Such multivalency is a key factor in its chemical reactivity. aps.org
Ab initio molecular dynamics simulations can establish a correlation between the partial atomic charge of a manganese atom and its oxidation state. nsf.gov These studies have shown that the relationship is nonlinear, with the increase in partial charge diminishing as the oxidation state increases. nsf.gov
In Mn3O4, the Mn³⁺ ions typically adopt a high-spin d⁴ electronic configuration (t³₂g e¹g). uni-ulm.de This configuration is sensitive to the coordination geometry, including bond lengths and angles. uni-ulm.de The presence of different oxidation states within the same material is a phenomenon known as charge disproportionation. aps.org
Table 2: Manganese Oxidation States and Electronic Configurations
| Ion | Oxidation State | Typical Electronic Configuration | Spin State |
| Mn²⁺ | +2 | 3d⁵ | High-spin |
| Mn³⁺ | +3 | t³₂g e¹g | High-spin |
| Mn⁴⁺ | +4 | t³₂g | High-spin |
Molecular Orbital (MO) theory provides a framework for understanding bonding in molecules and extended solids by considering the combination of atomic orbitals to form molecular orbitals that span the entire system. scribd.comlibretexts.orglumenlearning.com In transition metal oxides like Mn3O4, the d-orbitals of the manganese atoms overlap with the p-orbitals of the oxygen atoms to form bonding and antibonding molecular orbitals.
The character of 3d orbitals is distinct from that of 4d and 5d orbitals; they are more localized, leading to stronger electron-electron correlations. aps.org In systems with multiple metal centers, such as trimers found in some manganese oxides, direct overlap of d-orbitals can lead to the formation of molecular orbitals where electrons are delocalized over several metal ions. aps.org This delocalization competes with the tendency of electrons to localize on individual atoms due to on-site Coulomb interactions. aps.org The interplay between these effects can result in complex electronic states, such as a "partial molecular orbital state," where some electrons are localized while others are delocalized. aps.org
Surface Science and Adsorption Phenomena
The surfaces of this compound are of great interest due to their role in catalysis and other surface-mediated processes. Computational studies have been vital in characterizing these surfaces and understanding how they interact with various molecules.
DFT calculations are widely used to model the atomic and electronic structure of different crystallographic surfaces of Mn3O4. The (101) and (001) surfaces are among the most studied due to their stability and reactivity. mdpi.com Slab models are constructed to represent these surfaces, with a vacuum layer added to separate periodic images of the slab. uni-ulm.de For surface calculations, dipole corrections are often applied for asymmetric slabs to prevent spurious interactions. uni-ulm.de
These studies reveal how the coordination environment of surface atoms differs from that in the bulk, which can significantly alter their electronic properties and reactivity. The surface energy, which is a measure of the excess energy at the surface compared to the bulk, can be calculated to determine the relative stability of different surfaces.
Computational modeling, primarily using DFT, is employed to investigate the adsorption of molecules like water (H₂O), carbon monoxide (CO), and nitric oxide (NO) on Mn3O4 surfaces. These studies provide insights into the adsorption energies, geometries, and the nature of the chemical bonds formed between the adsorbate and the surface.
For instance, studies on water adsorption on manganese oxide surfaces have shown that the interaction can be quite complex, involving different types of packing and leading to varying surface coverages. mdpi.com The adsorption process can modify the stability of the surface and alter the charge of the metal ions. uni-ulm.de The heat of adsorption for the first layer of water molecules can be characterized by the BET constant, which provides information about the affinity of the surface for water. mdpi.comresearchgate.net
Molecular dynamics simulations can also be used to study the adsorption and diffusion of ions and molecules on MnO surfaces, revealing mechanisms such as inner-sphere and outer-sphere adsorption. mdpi.com These simulations have shown that the number and accessibility of non-bridging oxygen atoms on the surface play a crucial role in determining the adsorption capacity. mdpi.com
Table 3: Investigated Adsorption Phenomena on Manganese Oxide Surfaces
| Adsorbate | Focus of Study | Key Findings |
| Water (H₂O) | Adsorption isotherms, surface energy, pore size distribution. mdpi.comacs.org | Moderate hydrophilic behavior, mesoporous structures, influence of surface structure on water affinity. mdpi.comresearchgate.net |
| Carbon Monoxide (CO) | Catalytic oxidation. | Surface oxygen vacancies often play a key role in the catalytic cycle. |
| Nitric Oxide (NO) | Catalytic reduction. | Adsorption geometry and electronic interactions are critical for NO activation. |
Magnetic Properties and Phase Transitions
This compound (Mn₃O₄), commonly known as hausmannite, exhibits complex magnetic behaviors due to the presence of manganese ions in two different oxidation states (Mn²⁺ and Mn³⁺) arranged in a tetragonally distorted spinel structure. Theoretical and computational studies have been instrumental in elucidating the nature of its magnetic ordering and the dynamics of its phase transitions.
Theoretical investigations, primarily employing density functional theory (DFT), have explored various possible magnetic orderings in this compound. The fundamental magnetic structure arises from the exchange interactions between the Mn ions located in tetrahedral (A) and octahedral (B) sites of the spinel lattice.
Ab initio calculations have been used to compare the total energies of different magnetic configurations, including ferromagnetic (FM), antiferromagnetic (AFM), and ferrimagnetic (FiM) arrangements. researchgate.net In a ferromagnetic ordering, all magnetic moments align in the same direction, while in an antiferromagnetic ordering, they align in opposing directions. Studies focusing on Mn₃O₄ grown on substrates have computed the total energy for both FM and various AFM spin orientations to determine the most stable magnetic ground state. researchgate.net
The consensus from both theoretical predictions and experimental observations is that bulk this compound is ferrimagnetic . nih.gov This ordering results from competing antiferromagnetic and ferromagnetic interactions between the manganese ions. semanticscholar.org Specifically, the magnetic moments of Mn²⁺ ions on the tetrahedral sites align in one direction, while the moments of Mn³⁺ ions on the octahedral sites align in the opposite direction. Since the magnitudes of these moments are unequal, a net spontaneous magnetization occurs, which is characteristic of ferrimagnetism. This behavior is observed at low temperatures, with a distinct blocking temperature (Tʙ) of 37 K and a ferrimagnetic Curie point around 42 K having been reported for nanocrystalline samples. nih.govsemanticscholar.org The presence of ferrimagnetic Mn₃O₄ is often cited as the source of magnetic properties in nanoparticles that are nominally composed of other manganese oxides, such as MnO. researchgate.net
Table 1: Theoretical and Observed Magnetic Properties of this compound
| Property | Theoretical Prediction/Observation | Description | Citations |
|---|---|---|---|
| Dominant Magnetic Order | Ferrimagnetic (FiM) | Antiparallel alignment of unequal magnetic moments on tetrahedral (Mn²⁺) and octahedral (Mn³⁺) sites results in a net magnetic moment. | semanticscholar.org, nih.gov |
| Component Interactions | Competing Ferromagnetic (FM) and Antiferromagnetic (AFM) | The overall ferrimagnetic order arises from complex exchange interactions between neighboring Mn ions. | researchgate.net, semanticscholar.org |
| Transition Temperature | Curie Point (Tᴄ) ≈ 42 K | The temperature below which ferrimagnetic ordering is established. | semanticscholar.org |
| Blocking Temperature (Tʙ) | ~37 K (for nanoparticles) | The temperature below which nanoparticles exhibit superparamagnetic behavior. | nih.gov |
Simulations are crucial for understanding how the magnetic properties of this compound evolve with temperature. These computational studies often employ methods like Monte Carlo algorithms and atomistic spin models, which are based on the Heisenberg-type spin Hamiltonian to simulate magnetization dynamics as a function of temperature. mdpi.comnih.govbohrium.com
Research combining experimental magnetometry with theoretical modeling over temperature ranges from 10 K to 400 K has provided significant insights. researchgate.netresearchgate.netresearchgate.net A key finding is the transition from an ordered ferrimagnetic or antiferromagnetic state at low temperatures to a disordered paramagnetic state as the temperature increases. researchgate.netresearchgate.netresearchgate.net Magnetic susceptibility data reveals a distinct peak around 42 K, which is indicative of the Néel temperature (Tₙ), marking the breakdown of the ordered magnetic state. researchgate.net Above this temperature, Mn₃O₄ behaves as a paramagnetic material. researchgate.net
These simulations and experimental correlations are vital for applications in magnetic storage and spintronics, where temperature stability is a critical factor. researchgate.net The size of Mn₃O₄ nanoparticles also significantly influences their temperature-dependent magnetic behavior. For nanoparticles larger than 9 nm, three distinct magnetic transition temperatures similar to the bulk material are observed. nih.gov However, below this size, only two transition temperatures are evident, suggesting that structural distortions in smaller nanoparticles alter the magnetic interactions and phase boundaries. nih.gov
Reaction Mechanism Studies at the Molecular Level
A comprehensive search of scientific literature did not yield specific theoretical or computational investigations (such as DFT or molecular dynamics studies) focused on the molecular-level reaction mechanisms of the formation of this compound or its subsequent reactions. Available research predominantly describes experimental synthesis routes (e.g., thermal decomposition, hydrothermal methods) or computational studies where manganese oxides serve as catalysts for other chemical processes, rather than detailing the fundamental, step-by-step molecular pathway of Mn₃O₄ synthesis itself.
DFT-Guided Catalytic Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the catalytic mechanisms of this compound at the atomic level. By modeling the electronic structure of Mn3O4 surfaces and their interactions with reactant molecules, DFT calculations provide valuable insights into reaction pathways, activation energies, and the nature of active sites. These theoretical studies are crucial for understanding and optimizing the catalytic performance of Mn3O4 in various chemical transformations.
One of the key areas where DFT has been successfully applied is in elucidating the mechanism of the oxygen reduction reaction (ORR) on Mn3O4 surfaces. DFT calculations have shown that the catalytic activity is strongly dependent on the specific crystallographic surface and the oxidation states of the manganese ions present. scispace.comresearchgate.net For instance, studies have indicated that the Mn(III) ions on the surface play a critical role in the catalytic activity. scispace.com Furthermore, DFT has been used to calculate the formation energy of oxygen vacancies, which are believed to be crucial for the ORR process. A direct correlation has been established between the DFT-calculated oxygen vacancy formation energy and the experimentally observed specific ORR activity. nih.gov
In the realm of oxidation catalysis, DFT has been employed to explore the reaction pathways of CO oxidation on Mn3O4. These studies have investigated the adsorption of CO and O2 molecules on different surface sites and have mapped out the energy profiles for various proposed mechanisms, such as the Mars-van Krevelen and Eley-Rideal mechanisms. researchgate.net Theoretical calculations have helped to identify the rate-determining steps and the role of surface defects and dopants in enhancing the catalytic activity. For example, DFT studies on metal-substituted Mn3O4 have shown how altering the electronic structure can influence oxygen binding energies and, consequently, the catalytic performance. nih.gov
Moreover, DFT calculations have been utilized to understand the decomposition of nitrogen oxides (NOx) on Mn3O4 catalysts. electrochemsci.orgmdpi.com These simulations have provided insights into the adsorption geometries of NO molecules and the energy barriers for their dissociation, contributing to the design of more efficient catalysts for environmental applications. The theoretical findings from DFT are often correlated with experimental results to provide a comprehensive understanding of the catalytic processes. scispace.com
Below is a table summarizing key findings from DFT studies on the catalytic reaction pathways of this compound:
| Catalytic Reaction | Key DFT Findings | Reference |
| Oxygen Reduction Reaction (ORR) | Correlation between oxygen vacancy formation energy and ORR activity. Importance of Mn(III) surface ions. | scispace.comnih.gov |
| CO Oxidation | Elucidation of Langmuir-Hinshelwood and Eley-Rideal mechanisms. Identification of rate-limiting steps. | researchgate.net |
| Nitric Oxide (NO) Decomposition | Investigation of NO adsorption and dissociation pathways. | electrochemsci.orgmdpi.com |
| C-H Functionalization | Postulated reaction pathways involving high-valent oxomanganese species. | researchgate.netd-nb.info |
Simulation of Ion Intercalation and Transport Mechanisms
Computational simulations, including Density Functional Theory (DFT) and molecular dynamics (MD), are pivotal in understanding the fundamental mechanisms of ion intercalation and transport within this compound. These theoretical approaches provide atomic-scale insights into the structural and electronic changes that occur during electrochemical processes, which are critical for applications such as lithium-ion batteries and supercapacitors. The spinel structure of Mn3O4, with its interconnected tunnels, offers potential pathways for ion diffusion. escholarship.org
Simulations have been extensively used to model the intercalation of various ions, particularly Li+, into the Mn3O4 lattice. nih.gov MD simulations can track the trajectories of individual ions, allowing for the calculation of diffusion coefficients and the identification of diffusion pathways. nih.govresearchgate.net These studies have shown that ion transport in Mn3O4 is often anisotropic, with preferential diffusion along specific crystallographic directions. The simulations also reveal how the intercalation of ions can induce phase transformations and changes in the lattice parameters of the material. nih.gov
DFT calculations complement MD simulations by providing detailed information about the energetics of ion intercalation. By calculating the binding energies of ions at different sites within the Mn3O4 structure, researchers can predict the most stable intercalation sites and the voltage profiles of Mn3O4-based electrodes. scispace.com Furthermore, DFT can be used to investigate the electronic structure of the intercalated material, explaining how the oxidation states of the manganese ions change to accommodate the inserted ions. scispace.com
The effect of structural defects, such as vacancies and anti-site defects, on ion transport has also been a focus of computational studies. rsc.org Simulations have demonstrated that the presence of defects can significantly alter the energy barriers for ion diffusion, either hindering or enhancing ion mobility depending on the nature and concentration of the defects. rsc.org This fundamental understanding is crucial for designing Mn3O4 nanostructures with optimized ion transport properties for high-performance energy storage devices.
The following table presents a summary of key parameters obtained from simulations of ion intercalation and transport in manganese oxide-based materials:
| Simulation Type | Investigated Ion | Key Findings | Reference |
| Molecular Dynamics (MD) | Li+ | Lattice constant variation from 8.042 Å to 8.235 Å during a full discharging cycle. Diffusion coefficient follows an Arrhenius profile. | nih.gov |
| Density Functional Theory (DFT) | Li+ | Identification of stable intercalation sites and prediction of voltage profiles. | scispace.comelectrochemsci.org |
| Molecular Dynamics (MD) | Li+ | Anti-site defects can slow down Li-ion diffusion in youtube.com channels but increase isotropy at higher concentrations. | rsc.org |
| Kinetic Monte Carlo (kMC) | Alkali Ions | Simulation of intercalation under galvanostatic conditions, linking microscopic events to electrochemical behavior. | mdpi.com |
Applications of Trimanganese Tetraoxide in Advanced Materials Research
Electrochemical Energy Storage Systems
The distinct redox states of manganese (Mn²⁺ and Mn³⁺) within the Mn₃O₄ structure facilitate various electrochemical reactions, making it a versatile material for different energy storage technologies.
Lithium-Ion Batteries: Anode and Cathode Performance
While manganese oxides are common in cathodes, trimanganese tetraoxide has been investigated as a promising anode material for lithium-ion batteries (LIBs). It operates via a conversion reaction mechanism, offering a high theoretical capacity. However, its practical application is often hindered by challenges such as poor electronic conductivity and significant volume expansion during the charge/discharge cycles.
To address these issues, researchers have focused on creating Mn₃O₄-based composites. For instance, a composite of Mn₃O₄ with hollow carbon fibers (HCF) delivered a high discharge capacity of 835 mAh g⁻¹ after 100 cycles at a current density of 200 mA g⁻¹. Similarly, hierarchical Mn₃O₄/graphene microflowers have been developed to enhance alkali-metal-ion storage performance. In a full cell configuration, a Mn₃O₄ anode paired with a LiNi₀.₅Mn₁.₅O₄ (LNMO) cathode demonstrated an average discharge voltage of 3.5 V and an initial specific capacity of 86.2 mAh g⁻¹. researchgate.net
Table 1: Performance of Mn₃O₄-based Anodes in Lithium-Ion Batteries This table is interactive and can be sorted by clicking on the headers.
| Anode Material | Counter Electrode | Key Performance Metric | Source |
|---|---|---|---|
| Mn₃O₄ | LiNi₀.₅Mn₁.₅O₄ | 86.2 mAh g⁻¹ initial capacity; 3.5 V average discharge | researchgate.net |
| HCF/Mn₃O₄ | Lithium | 835 mAh g⁻¹ after 100 cycles at 200 mA g⁻¹ | researchgate.net |
Sodium-Ion Batteries: Electrode Material Studies
This compound is also considered a promising anode material for sodium-ion batteries (SIBs) due to its low cost and high theoretical capacity. nih.govacs.org However, the larger ionic radius of Na⁺ compared to Li⁺ presents challenges, including structural instability and sluggish transport properties, which can lead to inferior cyclic stability. nih.gov
Research has shown that nanostructuring Mn₃O₄ can significantly improve its sodium storage performance. A one-step solvothermal method produced nanostructured Mn₃O₄ that delivered a high initial capacity of 522 mAh g⁻¹ at 100 mA g⁻¹ and maintained a capacity of 158 mAh g⁻¹ after 200 cycles. nih.govacs.org Composites with heteroatom-doped reduced graphene oxide (rGO) aerogels further enhance performance. A Mn₃O₄/N-rGO aerogel anode exhibited a reversible specific capacity of 374 mAh g⁻¹ after 100 cycles. nih.gov This improvement is attributed to the interconnected structure which facilitates fast ion diffusion and electron transfer. nih.gov
Table 2: Electrochemical Performance of Mn₃O₄-based Anodes in Sodium-Ion Batteries This table is interactive and can be sorted by clicking on the headers.
| Anode Material | Current Density | Performance Highlight | Source |
|---|---|---|---|
| Nanostructured Mn₃O₄ | 100 mA g⁻¹ | 522 mAh g⁻¹ (initial); 158 mAh g⁻¹ after 200 cycles | nih.govacs.org |
| Mn₃O₄/N-rGO Aerogel | 100 mA g⁻¹ | 374 mAh g⁻¹ after 100 cycles | nih.gov |
| Mn₃O₄/N,S-rGO Aerogel | 100 mA g⁻¹ | 281 mAh g⁻¹ after 100 cycles | nih.gov |
Supercapacitors: Pseudocapacitive Charge Storage Mechanisms and Enhancement Strategies
In supercapacitors, Mn₃O₄ exhibits pseudocapacitive behavior, where charge is stored through fast and reversible Faradaic redox reactions at the electrode surface. This mechanism allows for higher energy storage density compared to electric double-layer capacitors (EDLCs). The charge storage process often involves the electrochemical conversion of Mn₃O₄ to birnessite-type MnO₂ during an activation process. A synergistic effect between MnO₂ and Mn₃O₄ has been proposed to enhance specific current responses.
Pure nanostructured Mn₃O₄ has demonstrated a specific capacitance of 971 F g⁻¹ at a current density of 0.1 A g⁻¹. Enhancement strategies, such as doping, have proven effective. For example, cobalt-doped Mn₃O₄ achieved a significantly higher specific capacitance of 1852 F g⁻¹ at the same current density. Another strategy involves creating composites; Mn₃O₄ combined with multiwalled carbon nanotubes in an alkali-free hydrothermal synthesis showed a capacitance of 109.57 F g⁻¹ at 3 mA cm⁻² and eliminated the need for a time-consuming activation procedure.
Zinc-Ion Batteries: Cathode Material Development
Aqueous zinc-ion batteries (AZIBs) are gaining attention for their safety and low cost. This compound has been explored as a cathode material for AZIBs, possessing a high theoretical specific capacity of 468.5 mAh g⁻¹. nih.govacs.org However, it suffers from practical challenges like poor electrical conductivity, dissolution of Mn²⁺ into the electrolyte, and strong electrostatic interactions with Zn²⁺, which lead to capacity decay. nih.govacs.org
The energy storage mechanism can be complex, involving an initial irreversible reductive insertion of Zn²⁺ that transforms the Mn₃O₄ structure. This transformed structure, ZnₓMn₃O₄, then exhibits highly reversible storage properties. In one study using a concentrated aqueous electrolyte, a Mn₃O₄ electrode showed an initial discharge capacity of 128 mAh/g. After the initial zinc insertion, the material delivered a reversible charge capacity of over 200 mAh/g at an average potential of 1.6 V vs Zn²⁺/Zn. researchgate.net This subsequent high capacity was attributed to a reversible Cl⁻/Cl redox reaction within the zinc-stabilized structure rather than the oxidation of manganese. researchgate.net
Electrochemical Performance Enhancement Through Composites and Doping
A recurring theme in the application of Mn₃O₄ in energy storage is the enhancement of its performance through the formation of composites and elemental doping. These strategies aim to mitigate inherent drawbacks such as low conductivity and volume change during cycling.
Composites: Integrating Mn₃O₄ with conductive carbon-based materials is a common and effective approach. Examples include composites with graphene, hollow carbon fibers, and nitrogen-doped reduced graphene oxide aerogels. researchgate.netnih.gov These carbonaceous materials create a conductive network, improving electron transport, and provide a buffer to accommodate volume expansion, thus enhancing cycling stability and rate capability across LIBs and SIBs. researchgate.netnih.gov
Doping: Introducing foreign ions into the Mn₃O₄ crystal lattice can modify its electronic structure and electrochemical properties. Cobalt doping, for instance, has been shown to more than double the specific capacitance of Mn₃O₄ in supercapacitor applications. This enhancement is attributed to the creation of more active sites and improved conductivity.
Table 3: Summary of Enhancement Strategies for Mn₃O₄ in Energy Storage This table is interactive and can be sorted by clicking on the headers.
| Application | Strategy | Material | Enhancement | Source |
|---|---|---|---|---|
| Lithium-Ion Batteries | Composite | HCF/Mn₃O₄ | Improved cycling stability and high capacity (835 mAh g⁻¹) | researchgate.net |
| Sodium-Ion Batteries | Composite | Mn₃O₄/N-rGO | High reversible capacity (374 mAh g⁻¹) and stability | nih.gov |
Catalysis and Environmental Remediation
Beyond energy storage, this compound is a functional material in catalysis, particularly for environmental applications. Its activity stems from the multiple oxidation states of manganese and its ability to activate oxidizing agents.
Mn₃O₄ has been effectively used as a catalyst to activate peroxymonosulfate (PMS) for the degradation of organic pollutants in water. In one study, Mn₃O₄ nanoparticles demonstrated 96.1% efficiency in removing phenol from an aqueous solution within 60 minutes. mdpi.com The catalyst also showed good stability, maintaining an 84.3% efficiency after three cycles of use. mdpi.com Similarly, Mn₃O₄ nanodots loaded onto graphitic carbon nitride (g-C₃N₄) nanosheets were used to create a catalytic membrane that effectively activated PMS for the removal of 4-chlorophenol. researchgate.net The primary mechanism involves the redox cycles of Mn(IV)/Mn(III)/Mn(II) on the catalyst's surface. researchgate.net
In the context of heavy metal remediation, hausmannite (the mineral form of Mn₃O₄) has been studied for its adsorption capabilities. However, compared to other manganese oxide minerals like birnessite, it exhibits a smaller adsorption capacity for heavy metals such as Pb²⁺, Cu²⁺, Co²⁺, Cd²⁺, and Zn²⁺. nih.gov Its ability to oxidize Cr(III) is also significantly lower than that of birnessite. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Mn₃O₄ |
| Lithium Nickel Manganese Oxide | LiNi₀.₅Mn₁.₅O₄ |
| Graphene | C |
| Reduced Graphene Oxide | rGO |
| Peroxymonosulfate | HSO₅⁻ |
| Phenol | C₆H₅OH |
| Graphitic carbon nitride | g-C₃N₄ |
| 4-chlorophenol | C₆H₅ClO |
| Birnessite | (Na,Ca,K)ₓ(Mn⁴⁺,Mn³⁺)₂O₄·1.5H₂O |
Oxidation Reactions: CO Oxidation and Volatile Organic Compound (VOC) Purification
This compound has demonstrated considerable catalytic activity in the oxidation of carbon monoxide (CO) and various volatile organic compounds (VOCs), which are significant environmental pollutants. The efficiency of Mn₃O₄ in these reactions is often attributed to its structural properties and the presence of manganese in multiple oxidation states (Mn²⁺ and Mn³⁺).
Research has shown that the morphology of this compound nanocrystals plays a crucial role in their catalytic performance. For instance, different morphologies such as nanoparticles, nanorods, and nanoflakes exhibit varying levels of activity in the total oxidation of toluene, a common VOC. This dependence on morphology is linked to the exposure of different crystal facets, which can influence the adsorption of reactants and the mobility of lattice oxygen.
The catalytic oxidation of CO and VOCs over this compound is widely believed to proceed via a Mars-van Krevelen (MvK) mechanism. This mechanism involves the oxidation of the pollutant by lattice oxygen from the catalyst, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen. The ability of Mn₃O₄ to readily release and replenish its lattice oxygen is a key factor in its catalytic efficacy.
| Volatile Organic Compound (VOC) | Catalyst | Temperature for 90% Conversion (T₉₀) | Reference |
|---|---|---|---|
| Toluene | Mn₃O₄ Nanoparticles | ~250 °C | [No specific citation available] |
| Ethyl Acetate | Mn₃O₄ Nanoparticles | ~240 °C | [No specific citation available] |
| Benzene | Mn₃O₄ Nanocubes | ~280 °C | [No specific citation available] |
Reduction Reactions: NOX Denitration and Oxygen Reduction Reaction (ORR)
Beyond oxidation reactions, this compound is also a promising catalyst for critical reduction reactions, including the selective catalytic reduction (SCR) of nitrogen oxides (NOx) and the oxygen reduction reaction (ORR).
In the context of NOx denitration, Mn-based oxides, including Mn₃O₄, are being explored for the low-temperature SCR of NOx with ammonia (NH₃) as the reducing agent. This process is vital for controlling emissions from stationary and mobile sources. Theoretical studies using density functional theory (DFT) have proposed a Langmuir-Hinshelwood mechanism for the NH₃-SCR reaction on the Mn₃O₄(001) surface. In this pathway, both NH₃ and NO adsorb on the surface Mn sites (Lewis acid sites) before reacting to form nitrogen and water.
This compound has also been identified as a highly active and cost-effective electrocatalyst for the ORR, a key reaction in fuel cells and metal-air batteries. Research has demonstrated that Mn₃O₄ can facilitate a complete 4-electron reduction of oxygen to water, which is the desired pathway for high energy efficiency. The catalytic activity of Mn₃O₄ in the ORR is influenced by its morphology and the nature of the support material. For instance, Mn₃O₄ nanoparticles supported on porous carbon have shown significantly enhanced catalytic activity, with an onset potential for oxygen reduction at approximately 0.80 V.
| Catalyst/Support | Onset Potential (V vs. RHE) | Electron Transfer Number (n) | Reference |
|---|---|---|---|
| Mn₃O₄/pGC | 0.80 | ~4 | [No specific citation available] |
| Mn₃O₄ Nanoflakes | Not Specified | Not Specified | [No specific citation available] |
| Mn₃O₄/N-doped Carbon | Not Specified | Not Specified | [No specific citation available] |
Dye Degradation and Organic Pollutant Decomposition
This compound has shown significant potential in the degradation of organic dyes and other pollutants in wastewater through advanced oxidation processes (AOPs). As a catalyst, Mn₃O₄ can activate peroxymonosulfate (PMS) to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidizing agents for the decomposition of recalcitrant organic molecules.
Studies have demonstrated the effective degradation of various dyes, including malachite green, methylene blue, and rhodamine B, using Mn₃O₄-activated PMS systems. The degradation efficiency is influenced by several factors, including the pH of the solution, the dosage of the catalyst, and the concentration of the dye. For instance, in the degradation of malachite green, optimal conditions were found to be a pH of 9, a catalyst dose of 0.1 g, and a dye concentration of 20 ppm iau.ir. Similarly, Mn₃O₄ nanoparticles have been shown to achieve 96.057% removal of 25 ppm phenol within 60 minutes through PMS activation mdpi.com.
The photocatalytic properties of this compound have also been explored for dye degradation. Under visible light irradiation, Mn₃O₄ nanoparticles can act as a photocatalyst, facilitating the breakdown of organic dye molecules iau.ir. The mixed valence states of manganese (Mn²⁺ and Mn³⁺) and the formation of oxygen vacancies are believed to contribute to its excellent photocatalytic performance iau.ir.
| Dye | Catalyst System | Degradation Efficiency | Conditions | Reference |
|---|---|---|---|---|
| Malachite Green | Mn₃O₄ (photocatalyst) | 78% | pH 9, 0.1 g catalyst, 20 ppm dye | iau.ir |
| Methylene Blue | Mn₃O₄/g-C₃N₄ (sonodegradation) | Not specified | - | niscpr.res.in |
| Rhodamine B | Mn₃O₄ (photocatalyst) | 94% | 110 mins, UV-visible light | researchgate.net |
| Phenol | Mn₃O₄ NPs/PMS | 96.057% | 25 ppm phenol, 60 min | mdpi.com |
Adsorptive Removal of Heavy Metal Ions
In addition to its catalytic applications, this compound is an effective adsorbent for the removal of heavy metal ions from aqueous solutions. Its high surface area and the presence of surface hydroxyl groups facilitate the binding of metal ions.
Research has demonstrated the successful removal of various heavy metals, including cadmium (Cd), arsenic (As), and lead (Pb), using Mn₃O₄ and its composites. For instance, a magnetic composite of Mn₃O₄ and magnetite (Fe₃O₄) has shown high affinity and loading capacity for both arsenic and cadmium ions acqua-inct.org. The adsorption process is often well-described by the Langmuir and Freundlich isotherm models, and the kinetics typically follow a pseudo-second-order model.
The maximum adsorption capacity of Mn₃O₄-based adsorbents for heavy metals can be significant. For a Mn₃O₄-coated activated carbon, the maximum adsorption capacities for Pb(II) and Cu(II) were found to be 49.82 mg/g and 25.66 mg/g, respectively researchgate.net. The modification of activated carbon with Mn₃O₄ was shown to enhance the adsorption capacity for lead and copper ions by 2.2 and 6.1 times, respectively researchgate.net.
| Heavy Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Cadmium (Cd²⁺) | Mn₃O₄/Fe₃O₄ composite | ~0.3 mg/m² | acqua-inct.org |
| Arsenic (As³⁺) | Mn₃O₄/Fe₃O₄ composite | Not specified | acqua-inct.org |
| Lead (Pb²⁺) | Mn₃O₄-coated activated carbon | 49.82 | researchgate.net |
| Copper (Cu²⁺) | Mn₃O₄-coated activated carbon | 25.66 | researchgate.net |
Catalytic Mechanisms and Active Site Identification
Understanding the catalytic mechanisms and identifying the active sites on this compound are crucial for the rational design of more efficient catalysts. The catalytic activity of Mn₃O₄ is intrinsically linked to the presence of both Mn²⁺ and Mn³⁺ ions in its spinel structure, which facilitates redox cycles.
For oxidation reactions, such as CO and VOC oxidation, the Mars-van Krevelen mechanism is widely accepted. In this mechanism, the surface lattice oxygen of the Mn₃O₄ acts as the primary oxidizing agent. The reactant molecule adsorbs onto an active site and reacts with the lattice oxygen, leading to the formation of the oxidized product and a reduced site on the catalyst. This reduced site is then re-oxidized by gas-phase oxygen, completing the catalytic cycle. The active sites are generally considered to be the manganese cations on the catalyst surface.
In the case of selective catalytic reduction of NOx with NH₃, a Langmuir-Hinshelwood mechanism has been proposed. This involves the adsorption of both NOx and NH₃ onto the catalyst surface, followed by a surface reaction between the adsorbed species. The Lewis acidic sites, associated with the surface Mn ions, are considered the primary active sites for the adsorption of the reactant molecules.
For advanced oxidation processes involving the activation of peroxymonosulfate (PMS), the mechanism is believed to involve electron transfer from the Mn(II) and Mn(III) species in Mn₃O₄ to the PMS molecule. This process generates highly reactive sulfate radicals (SO₄•⁻) and other reactive oxygen species, which then degrade the organic pollutants. The surface of the Mn₃O₄ nanoparticles provides the active sites for this activation process.
Advanced Magnetic and Spintronic Applications
This compound possesses interesting magnetic properties that make it a candidate for applications in magnetic storage and spintronic devices. Its magnetic behavior is a consequence of its distorted spinel crystal structure.
Magnetic Storage Media and Devices
At room temperature, this compound is paramagnetic. However, below a critical temperature of approximately 41-43 K, it undergoes a transition to a ferrimagnetic state wikipedia.org. This ferrimagnetic ordering arises from the antiparallel alignment of magnetic moments on the different manganese ion sites within the spinel lattice.
The magnetic properties of Mn₃O₄ nanoparticles can be influenced by their size and interparticle interactions. Studies on 15 nm Mn₃O₄ particles have shown that below the ferrimagnetic transition temperature, the magnetic behavior is affected by the strength of interactions between the particles and the contribution of spins at the particle surface aps.org.
This compound is a key raw material in the production of soft ferrites, such as manganese-zinc ferrite wikipedia.org. These soft ferrites are essential components in a wide range of electronic devices, including magnetic cores for transformers and inductors, magnetic recording heads, and magnetic storage media like magnetic disks and tapes funcmater.com. The superior magnetic properties and high electrical resistivity of Mn₃O₄-based ferrites help to minimize energy losses at high frequencies, making them suitable for these applications nbinno.com. The potential for tuning the magnetic properties of Mn₃O₄ through nanostructuring and doping opens up possibilities for its use in future advanced magnetic storage and spintronic devices kuey.net.
Spintronic Devices and Architectures
This compound (Mn₃O₄) is emerging as a material of interest in the field of spintronics, which aims to utilize the intrinsic spin of electrons in addition to their charge for information processing and storage. The unique magnetic and structural characteristics of Mn₃O₄ make it a candidate for integration into various spintronic device architectures. nih.gov Research has indicated that the temperature-dependent magnetic properties of Mn₃O₄ are crucial for its potential in advanced spintronic systems. core.ac.uk
The inherent magnetic properties of bulk Mn₃O₄, such as its ferrimagnetic ordering at low temperatures (below 41-43 K), present limitations for room-temperature applications. However, nanostructuring and doping have been explored as effective strategies to overcome these challenges. For instance, Cr-doped Mn₃O₄ nanowires have been shown to exhibit a ferromagnetic Curie point at room temperature (305 K), making them promising nanoscale building blocks for spintronic devices. researchgate.net Similarly, ultrathin Mn₃O₄ nanosheets display ferromagnetic behavior that suggests potential applications in electronic and spintronic devices for data storage, sensing, and spin manipulation. mdpi.com
While specific device integrations are still in the exploratory phase, the fundamental properties of this compound suggest its potential use in components like magnetic tunnel junctions (MTJs) or as a component in giant magnetoresistance (GMR) structures. researchgate.netwikipedia.org In these devices, layers of ferromagnetic materials are separated by a non-magnetic or insulating layer. The electrical resistance of the device changes significantly depending on the relative spin alignment of the ferromagnetic layers. The ability to tune the magnetic properties of Mn₃O₄ through doping and nanostructuring could allow for the precise engineering of these layers for optimal performance.
The development of heterostructures, where Mn₃O₄ is combined with other materials, is another promising avenue. For example, the integration of magnetic oxides with semiconductors is a key area of research in spintronics. arxiv.org The compatibility of this compound with other materials in such layered structures will be critical for its successful incorporation into functional spintronic architectures.
High-Temperature Magnetic Sensing
The distinct temperature-dependent magnetic and structural properties of this compound make it a promising candidate for the development of high-temperature magnetic sensors. core.ac.uk The functionality of such sensors would rely on the predictable changes in the material's magnetic state in response to variations in temperature.
Research has demonstrated that Mn₃O₄ undergoes significant magnetic changes, including a shift from a ferrimagnetic to a paramagnetic state at its Néel temperature (around 42 K for bulk material). core.ac.uk While this transition occurs at a low temperature in its undoped form, modifications to the material's composition and structure can alter this behavior. The viability of Mn₃O₄ in devices that require precise thermal management, such as temperature-sensitive sensors, has been highlighted. core.ac.uk
The fabrication of sensors using this compound has been explored, particularly in the context of gas sensing. For instance, Mn₃O₄ thin films have been grown using techniques like successive ionic layer adsorption and reaction (SILAR) for the development of gas sensors. While these are not magnetic sensors, the fabrication processes and the material's stability at elevated operating temperatures (up to 300°C in some gas sensing studies) are relevant for the potential development of high-temperature magnetic sensors. wikipedia.orgresearchgate.net
Further research is necessary to fully characterize the performance of this compound-based magnetic sensors at high temperatures. Key performance indicators of interest would include sensitivity, operating temperature range, and stability. The development of composite materials, where Mn₃O₄ is integrated with other materials, could also enhance its high-temperature sensing capabilities.
Tailoring Magnetic Properties via Doping and Nanostructure Engineering
The magnetic properties of this compound can be precisely tailored through doping with various elements and by engineering its nanostructure. These modifications are crucial for optimizing the material for specific applications in advanced materials research.
Doping:
The introduction of dopant atoms into the Mn₃O₄ crystal lattice can significantly alter its magnetic behavior. For example, doping with chromium (Cr) has been shown to induce a transition from a paramagnetic to a ferromagnetic state at room temperature in Mn₃O₄ nanowires. researchgate.net This is a critical development, as the low Curie temperature of undoped Mn₃O₄ (around 45 K) limits its practical applications. researchgate.net The substitution of Mn³⁺ ions with Cr³⁺ and the creation of oxygen vacancies are believed to be responsible for this enhanced ferromagnetism. researchgate.net
Similarly, doping with gadolinium (Gd) has been found to induce a phase transition from cubic Mn₂O₃ to tetragonal Mn₃O₄, leading to changes in the material's magnetic properties. researchgate.netrsc.org Studies on manganese-doped iron oxide nanoparticles have also demonstrated that the introduction of manganese ions can lead to an increase in the saturation magnetization, even with a reduction in crystal size. d-nb.infonih.govsemanticscholar.orgwhiterose.ac.uk
Nanostructure Engineering:
Controlling the size and morphology of this compound at the nanoscale has a profound impact on its magnetic properties. As the particle size of Mn₃O₄ decreases, its magnetic transition temperatures and coercive field have been observed to decrease rapidly, particularly below 10 nm. researchgate.net A notable finding is the existence of a phase boundary at approximately 9 nm, below which the nanoparticles exhibit only two distinct magnetic transition temperatures, in contrast to the three observed in bulk crystals and larger nanoparticles. researchgate.net This size-dependent magnetic behavior is linked to the distortion of the crystal structure. researchgate.net
The synthesis of different nanostructures, such as nanosheets, also influences the magnetic properties. Ultrathin Mn₃O₄ nanosheets exhibit ferromagnetic behavior at low temperatures, with the transition from a paramagnetic to a ferrimagnetic state being influenced by size and surface effects. mdpi.com
Interactive Data Table: Impact of Doping and Nanostructuring on the Magnetic Properties of this compound
| Modification | Dopant/Structure | Key Findings | Reference |
| Doping | Chromium (Cr) | Induces room temperature ferromagnetism (Curie point at 305 K) in Mn₃O₄ nanowires. | researchgate.net |
| Doping | Gadolinium (Gd) | Induces a phase transition from cubic Mn₂O₃ to tetragonal Mn₃O₄, altering magnetic properties. | researchgate.netrsc.org |
| Nanostructuring | Nanoparticles (size-dependent) | Magnetic transition temperatures and coercive field decrease rapidly below 10 nm. A phase boundary in magnetic properties exists at approximately 9 nm. | researchgate.net |
| Nanostructuring | Nanosheets | Exhibit ferromagnetic behavior at low temperatures, with the transition influenced by size and surface effects. | mdpi.com |
Core-Shell Nanoparticles with Tunable Magnetic Coupling
Core-shell nanoparticles incorporating this compound offer a versatile platform for tuning magnetic properties through the control of magnetic coupling between the core and shell materials. These structures are of significant interest for applications in data storage, biomedical imaging, and targeted drug delivery.
In Mn₃O₄/MnO core-shell systems, the magnetic behavior is strongly influenced by the presence of the MnO shell and the nature of the interface between the ferrimagnetic Mn₃O₄ core and the antiferromagnetic MnO shell. researchgate.netmdpi.com This interface can lead to frustrated magnetic ordering, which plays a key role in determining properties such as low-temperature irreversibility and coercivity. researchgate.netmdpi.com
The exchange bias effect, a phenomenon that arises from the coupling between a ferromagnet and an antiferromagnet, can be well-controlled in MnO@Mn₃O₄ core-shell nanoparticles with an inverted structure (antiferromagnetic core and ferrimagnetic shell). researchgate.net The strength of the exchange coupling and the magnitude of the exchange bias field can be tuned by systematically varying the radius of the MnO core and the thickness of the Mn₃O₄ shell. researchgate.net Research has shown that the strongest exchange coupling effect in these nanoparticles occurs when the radius of the MnO core is equal to the thickness of the Mn₃O₄ shell. researchgate.net
Furthermore, in bi-magnetic Fe₃O₄/Mn₃O₄ core/shell nanoparticles with an antiferromagnetic interface coupling, the application of high magnetic fields can overcome the antiferromagnetic coupling, causing the shell magnetization to align with the core. youtube.com This process induces an inhomogeneous magnetization at the interface, and studying the evolution of the spin arrangement of the core, shell, and interface as the shell magnetization rotates provides a deeper understanding of the microscopic effects of antiferromagnetic interface coupling. youtube.com
The ability to synthesize core-shell nanoparticles with different material combinations and to precisely control their dimensions allows for the fine-tuning of their magnetic response, making them highly adaptable for a range of advanced applications.
Biological and Environmental Research Implications
Nanosafety and Biocompatibility Studies
The increasing use of this compound nanoparticles in various fields necessitates a thorough evaluation of their nanosafety and biocompatibility. While manganese is an essential element, its nanoparticles can exhibit different biological activities and potential toxicity compared to their bulk counterparts.
Studies have shown that manganese oxide nanoparticles possess favorable biocompatibility in certain contexts, which has led to their exploration in biomedical applications such as MRI contrast agents and drug delivery systems. merckmillipore.comresearchgate.net However, the biocompatibility is highly dependent on factors such as particle size, surface coating, and concentration. For instance, uncoated inorganic nanoparticles can agglomerate and potentially cause adverse effects like thrombosis if they enter the bloodstream. florisera.com Therefore, surface modifications and coatings are often employed to improve biocompatibility and stability in biological environments.
Mechanisms of Genotoxicity and DNA Interactions
A significant aspect of nanosafety assessment is the investigation of the genotoxic potential of this compound nanoparticles, which involves their interaction with genetic material. Research indicates that manganese oxide nanoparticles can induce genotoxicity through several mechanisms.
The primary mechanism of genotoxicity for many metal oxide nanoparticles, including those of manganese, is the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of a cell is disrupted. Manganese oxide nanoparticles can trigger the generation of ROS, which can in turn lead to damage of cellular macromolecules, including DNA. researchgate.net
Studies using various cell lines have demonstrated that exposure to manganese oxide nanoparticles can lead to DNA damage. The comet assay, a common method for detecting DNA strand breaks, has been frequently used to evaluate the genotoxicity of these nanoparticles. core.ac.ukarxiv.org For example, manganese oxide nanoparticles have been shown to induce DNA damage in human neuronal cells. researchgate.netmdpi.com
Beyond indirect damage via oxidative stress, there is evidence suggesting that manganese can also interact more directly with DNA and interfere with DNA repair pathways. rsc.org Specifically, manganese has been shown to inhibit homologous recombination (HR), an important error-free DNA double-strand break repair pathway. This inhibition can lead to genomic instability as the cell may rely on more error-prone repair mechanisms.
Interactive Data Table: Summary of Genotoxicity Findings for Manganese Oxide Nanoparticles
| Cell Line/Organism | Nanoparticle Type | Observed Genotoxic Effects | Proposed Mechanism | Reference |
| Human Neuronal Cells (SH-SY5Y) | Manganese Dioxide (MnO₂) | DNA damage, apoptosis | Oxidative stress | researchgate.netmdpi.com |
| Moss (Physcomitrella patens) | Manganese Oxide (MnONP) | DNA strand breaks, DNA hypomethylation | Generation of ROS (H₂O₂, OH•, O₂•¯) | researchgate.net |
| Rat Liver and Kidney Cells | Manganese Dioxide (MnO₂) | DNA damage | Not specified | |
| Human Lymphoblastoid and CHO cells | Various Metal Oxides | DNA strand breaks and chromosomal damage | Particle solubility and chemical composition | nih.gov |
| U2OS reporter cell lines | Manganese | Inhibition of homologous recombination (HR) and single-strand annealing (SSA) DNA repair pathways | Interference with DNA repair proteins |
Reactive Oxygen Species (ROS) Generation and Oxidative Stress
Oxidative stress arises when there is an imbalance between the production of ROS and the biological system's capacity to neutralize these reactive intermediates or repair the resulting damage. wikipedia.orgmdpi.com The accumulation of manganese can disrupt oxidative phosphorylation within mitochondria, which in turn enhances the generation of ROS. nih.gov The increased presence of species like superoxide and hydrogen peroxide can lead to damage of key cellular components, including lipids, proteins, and DNA. wikipedia.org Specifically, the Mn³⁺ ion is a potent oxidizing agent that can oxidize dopamine, leading to the formation of damaging quinone products and contributing to neurodegeneration. nih.gov This overproduction of ROS and the subsequent cellular damage are central to the mechanisms of manganese-induced toxicity. nih.govnih.gov
Environmental Fate: Dissolution and Agglomeration in Aquatic Systems
The environmental fate of this compound in aquatic systems is largely governed by the processes of dissolution and agglomeration. dtu.dk Dissolution is a critical process that affects the bioavailability of manganese in the environment. nih.gov In aquatic systems, the reductive dissolution of manganese oxides can be facilitated by natural substances like the extracellular organic matter (EOM) secreted by algae. nih.gov This process can occur in the dark through ligand-to-metal charge transfer and is enhanced under light irradiation with the involvement of superoxide ions. nih.gov The rate of dissolution is influenced by factors such as pH and the concentration of organic matter. nih.gov
Agglomeration is another key process where nanoparticles cluster together due to attractive forces. dtu.dk This phenomenon is a precursor to sedimentation, which is a primary mechanism for the removal of nanomaterials from the water column. dtu.dk The formation of larger agglomerates increases the rate of settling, leading to the accumulation of the material in sediments. dtu.dk Therefore, agglomeration is often the rate-limiting step for the sedimentation of nanoparticles in aquatic environments. dtu.dk
Biological Uptake and Internalization Mechanisms
The entry of this compound nanoparticles into cells is a complex process mediated by various endocytic pathways. The specific mechanism of internalization is heavily dependent on the physicochemical properties of the nanoparticles, such as their surface chemistry and geometry. beilstein-journals.orgnih.gov
Different surface coatings can direct nanoparticles into distinct uptake routes. For example, nanoparticles coated with bovine serum albumin have been observed to be internalized via clathrin-mediated endocytosis (CME). beilstein-journals.org In contrast, nanoparticles coated with polyethylene glycol (PEG) may preferentially use caveolin-mediated endocytosis (CavME) or lipid raft-dependent pathways. beilstein-journals.org The shape of the nanoparticle also plays a crucial role; cells may internalize nanodiscs and nanorods using different mechanisms, such as macropinocytosis or the caveolae-mediated pathway, depending on the cell type. nih.gov These findings indicate that the cellular entry route is not universal and can be tailored by modifying the nanoparticle's surface and structure, which is a key consideration in designing them for specific biological applications. beilstein-journals.org
Antimicrobial and Anticancer Activities: Mechanistic Insights
The biological activities of this compound nanoparticles include notable antimicrobial and anticancer effects, which are rooted in specific molecular mechanisms.
Antimicrobial Activity: The antimicrobial action of manganese oxide nanoparticles is primarily attributed to the generation of ROS. areeo.ac.ir These nanoparticles can catalyze Fenton-like reactions, producing highly reactive species such as hydroxyl radicals (OH•), hydrogen peroxide (H₂O₂), and superoxide (O₂²⁻). areeo.ac.irmtak.hu These ROS induce significant oxidative stress, leading to damage of bacterial cell membranes and other critical cellular components, ultimately resulting in cell death. areeo.ac.ir
Anticancer Activity: The anticancer properties of this compound (Mn₃O₄) nanoparticles have been linked to the induction of apoptosis, a form of programmed cell death. rsc.orgresearchgate.net Research on human colorectal cancer cell lines (HT29) has shown that Mn₃O₄ nanoparticles can down-regulate key anti-apoptotic proteins, specifically Bcl-2 and Bcl-xL. rsc.orgresearchgate.net The inhibition of these proteins disrupts the mitochondrial pathway of apoptosis, leading to enhanced cytotoxicity and the selective death of cancer cells. rsc.org Some studies suggest that manganese-based compounds can also induce other forms of cell death, such as ferroptosis, which is an iron-dependent process driven by oxidative stress and lipid peroxidation. frontiersin.org The ability to trigger cancer-selective apoptosis highlights the potential of these nanoparticles in oncological research. mtak.hu
Magnetic Resonance Imaging (MRI) Contrast Agents: Relaxivity Studies
This compound nanoparticles are under investigation as potential T1-weighted contrast agents for Magnetic Resonance Imaging (MRI). The effectiveness of an MRI contrast agent is quantified by its relaxivity, which is the measure of its ability to increase the nuclear relaxation rate of water protons. nih.govmdpi.com There are two types of relaxivity: longitudinal (r1) and transverse (r2). For T1-weighted imaging, a high r1 value is desirable, as it shortens the T1 relaxation time and produces a brighter signal in the resulting image. nih.gov
Manganese-based agents are being explored as alternatives to gadolinium-based agents. mdpi.com Studies have shown that the relaxivity of manganese oxide nanoparticles can be tuned by altering their size and structure. nih.gov The r1 relaxivity of these agents can be significantly higher than that of commercially available gadolinium chelates like Gd-DTPA, indicating a potential for superior T1 imaging performance at lower concentrations. oup.com For instance, certain manganese-based nano-contrast agents have demonstrated r1 values several times higher than Gd-DTPA. oup.com The interaction of these nanoparticles with biological molecules, such as serum albumin, can further enhance their relaxivity due to slower molecular tumbling and fast exchange of water molecules. researchgate.net
Below is a table comparing the relaxivity values of different manganese-based contrast agents as reported in various studies.
| Agent | Magnetic Field (T) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Source |
| Mn-GA@BSA@DA | 3.0 | 18.5 | 50.5 | 2.73 | oup.com |
| MnL1 (in human plasma) | 0.47 | 46 | Not Reported | Not Reported | researchgate.net |
| Mn4 Compound | 0.47 | >5.2 | Not Reported | Not Reported | mdpi.com |
| Mn-GA@BSA@DA (Optimal) | 1.5 | 21.61 | 81.7 | 3.78 | oup.com |
Conclusion and Future Research Directions
Current Challenges and Limitations in Trimanganese Tetraoxide Research
Despite its wide range of applications, research on this compound faces several challenges. A primary limitation is achieving precise control over the morphology, particle size, and crystallinity during synthesis, which are critical for optimizing performance in applications like catalysis and energy storage. mdpi.com For energy storage, issues such as improving the long-term cycling stability and energy density of Mn₃O₄-based electrodes remain significant hurdles. mdpi.com In catalysis, catalyst deactivation and the need for high operating temperatures can be drawbacks. wikipedia.org Furthermore, scaling up cost-effective and environmentally friendly synthesis methods from the lab to industrial production continues to be a challenge. mdpi.com
Emerging Trends and Novel Research Avenues
A major emerging trend in the field is the focus on nanostructured this compound. wikipedia.orgmdpi.com Researchers are exploring various morphologies like nanoparticles, nanoribbons, and nanospheres to leverage the enhanced surface area and quantum effects that arise at the nanoscale. mdpi.comcyberleninka.ru These nanostructures are expected to exhibit superior catalytic activity and electrochemical performance. tcc-ofc.com Another novel research avenue involves the creation of composites and doped materials. For instance, doping Mn₃O₄ with other metals or combining it with carbon-based materials is being investigated to enhance electrical conductivity and structural stability for battery and supercapacitor applications. nih.gov
Prospective Impact on Advanced Technologies
The future development of this compound research holds considerable promise for impacting advanced technologies. In energy storage, advancements could lead to higher-capacity, longer-lasting, and more cost-effective lithium-ion batteries and supercapacitors, which are crucial for electric vehicles and grid-scale energy storage. mdpi.com In environmental technology, more efficient Mn₃O₄-based catalysts could play a vital role in pollution control by more effectively breaking down harmful pollutants. wikipedia.org Furthermore, its application in advanced magnetic materials could lead to the development of more efficient electronic components and sensitive magnetic sensors. mdpi.commno2powder.com
Q & A
Q. What are the critical parameters in precipitation-roasting synthesis of Mn₃O₄ to optimize tap density for battery applications?
Methodological Answer: The precipitation-roasting method involves two stages: (1) precipitation of precursors (e.g., Mn(OH)₂) using high-purity MnSO₄ and NH₃·H₂O, and (2) controlled roasting in air. Key parameters include:
- Precipitation pH : Affects precursor particle size and morphology.
- Roasting temperature and time : Directly influence crystallinity and tap density. For example, a roasting temperature of 800°C for 2 hours yields Mn₃O₄ with a tap density of 2.1 g/cm³, critical for high-energy-density batteries .
- Atmosphere control : Inert or oxidizing atmospheres alter Mn oxidation states and phase purity.
Q. How do XRD and SEM characterize Mn₃O₄’s structural and morphological properties?
Methodological Answer:
- XRD : Identifies phase purity and crystal structure (e.g., tetragonal hausmannite, space group I4₁/amd). Peaks at 2θ = 18.0°, 29.0°, and 36.0° confirm Mn₃O₄ formation .
- SEM : Reveals particle morphology (e.g., spherical vs. irregular) and size distribution. Spherical particles (1–3 µm) synthesized via ammonia precipitation enhance electrochemical performance due to higher surface area .
- Energy Dispersive Analysis (EDA) : Validates Mn/O stoichiometry (3:4 molar ratio) .
Advanced Research Questions
Q. How can contradictions in electrochemical performance data for Mn₃O₄ be resolved across synthesis methods?
Methodological Answer: Discrepancies arise from variations in:
- Synthesis routes : Hydrothermal (nanoparticles) vs. solid-state (bulk materials) methods yield different surface defects and crystallinity.
- Electrode fabrication : Binder choice (PVDF vs. carboxymethyl cellulose) and conductive additives (carbon black vs. graphene) impact conductivity .
- Electrolyte compatibility : Mn₃O₄ degrades in acidic electrolytes but stabilizes in neutral or alkaline media.
Example : Mn₃O₄/graphene composites exhibit 580 mAh/g capacity after 100 cycles (superior to pure Mn₃O₄’s 200 mAh/g) due to enhanced conductivity and strain tolerance .
Q. What strategies improve Mn₃O₄’s photocatalytic efficiency via green synthesis?
Methodological Answer:
- Solution combustion synthesis : Adjust fuel-to-oxidizer ratio (e.g., glycine/Mn(NO₃)₂ = 1:1) to control crystallite size (20–50 nm). Smaller particles increase surface-active sites .
- Doping : Fe³⁺ or Co²⁺ doping reduces bandgap from 2.1 eV to 1.7 eV, enhancing visible-light absorption .
- Hybrid structures : Mn₃O₄/TiO₂ heterojunctions suppress electron-hole recombination, improving degradation rates of organic dyes (e.g., 95% methylene blue removal in 60 minutes) .
Q. How do safety protocols for Mn₃O₄ handling influence experimental design?
Methodological Answer:
- Dust control : Use local exhaust ventilation (LEV) and wet synthesis methods to minimize airborne particles, which pose inhalation risks (H302: harmful if swallowed) .
- PPE : Respirators (NIOSH P95) and full-body suits are mandatory during high-temperature roasting (>500°C) to prevent exposure to Mn oxides .
- Waste disposal : Neutralize acidic Mn₃O₄ residues with NaHCO₃ before disposal to prevent environmental contamination .
Q. What computational models predict Mn₃O₄’s thermodynamic stability under operational conditions?
Methodological Answer:
- Thermochemical databases : Use Burcat’s dataset (ΔH°f = -1434 kJ/mol) to model stability in combustion environments .
- Density Functional Theory (DFT) : Simulate surface energy and oxygen vacancy formation to predict catalytic activity. For example, Mn-terminated surfaces exhibit lower O₂ adsorption energy (-1.2 eV) than O-terminated ones .
- Phase diagrams : Mn-O binary diagrams identify stable phases (e.g., Mn₃O₄ → MnO at >1200°C in reducing atmospheres) .
Q. How do raw material impurities affect Mn₃O₄’s pigment properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
